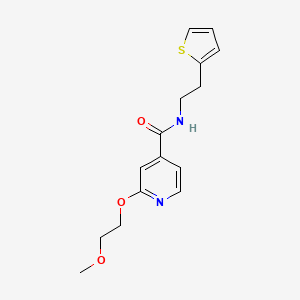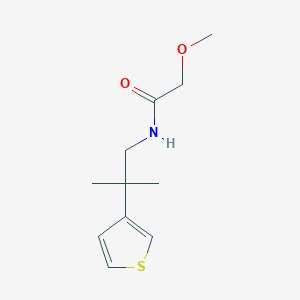
(1-Methoxycycloheptyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxycycloheptyl)methanol is a chemical compound with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . It is a derivative of methanol, where a methoxy group is attached to a cycloheptyl ring .
Molecular Structure Analysis
The molecular structure of this compound includes a methoxy group attached to a cycloheptyl ring . The molecule contains a total of 49 bond(s) . The InChI code for a similar compound, furan-3-ylthis compound, is InChI=1S/C13H20O3/c1-15-13(7-4-2-3-5-8-13)12(14)11-6-9-16-10-11/h6,9-10,12,14H,2-5,7-8H2,1H3 .Aplicaciones Científicas De Investigación
Methanol as a Probe in Surface Chemistry
Methanol has been employed as a “smart” molecule to study the surface sites of metal oxide catalysts, such as ceria nanocrystals with well-defined surface planes. The adsorption and desorption of methanol on these nanocrystals provide insights into the nature of surface sites, which is crucial for understanding catalyst activity and designing better catalytic systems (Wu et al., 2012).
Methanol in Environmental Chemistry
Methanol is used in environmental chemistry as a means to measure the yield of *OH radicals produced in the photolysis of H2O2 in aqueous solutions. This process is significant for understanding the mechanisms of water purification and the environmental fate of pollutants (Goldstein et al., 2007).
Catalytic Conversion Processes
The catalytic conversion of CO2 and CO to methanol via hydrogenation processes on copper surfaces has been extensively studied. Understanding these mechanisms is vital for developing efficient strategies for carbon capture and utilization, converting greenhouse gases into valuable chemicals (Grabow & Mavrikakis, 2011).
Methanol as a Hydrogen Donor
Methanol acts as a hydrogen donor in reactions catalyzed by complexes of rhodium, iridium, ruthenium, and osmium, especially for the reduction of ketones to alcohols. This application highlights methanol's role in facilitating various organic transformations, contributing to the synthesis of pharmaceuticals and fine chemicals (Smith & Maitlis, 1985).
Renewable Chemical Feedstock
Methanol is recognized as an abundant, renewable chemical feedstock, with its use as a one-carbon building block in fine chemical synthesis being notably underdeveloped. Recent studies have showcased methanol's potential in direct C–C coupling with allenes, demonstrating its versatility and economic advantages for sustainable chemical synthesis (Moran et al., 2011).
Methanol in Organic Synthesis
The utilization of methanol as a C1 source for the formation of various chemical bonds is crucial in organic synthesis, drug discovery, and the production of fine chemicals. This encompasses methylation, methoxylation, and formylation reactions, underscoring methanol's role in enhancing the complexity and functionality of organic molecules (Natte et al., 2017).
Mecanismo De Acción
Target of Action
Methanol and its derivatives generally interact with enzymes such as methanol dehydrogenase . This enzyme plays a crucial role in the oxidation of methanol into formaldehyde .
Mode of Action
For instance, methanol dehydrogenase catalyzes the oxidation of methanol to formaldehyde . It’s plausible that (1-Methoxycycloheptyl)methanol might undergo similar interactions.
Biochemical Pathways
For instance, methanol is converted into formaldehyde by methanol dehydrogenase, which is a key step in methanol utilization in bacterial methylotrophy .
Pharmacokinetics
Methanol and its derivatives are known to be metabolized by enzymes like methanol dehydrogenase
Result of Action
The oxidation of methanol to formaldehyde by methanol dehydrogenase is a key step in methanol utilization, suggesting that this compound might have similar effects .
Action Environment
For instance, the conversion of CO2 into methanol has gained prominence as an effective mitigation strategy for global carbon emissions .
Propiedades
IUPAC Name |
(1-methoxycycloheptyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-11-9(8-10)6-4-2-3-5-7-9/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPPHBJFGSRPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696513.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2696516.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2696517.png)




![1H-Pyrrolo[2,3-b]pyridine-3-ethanol](/img/structure/B2696524.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2696525.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2696528.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2696530.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2696531.png)